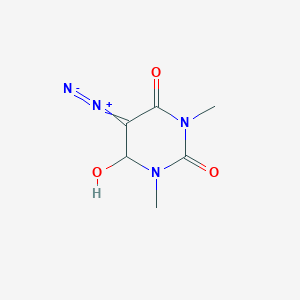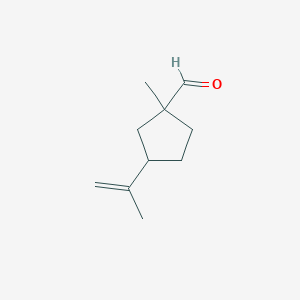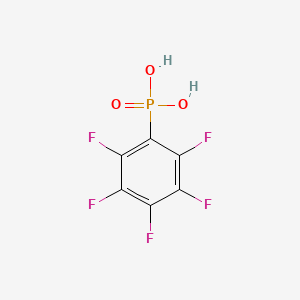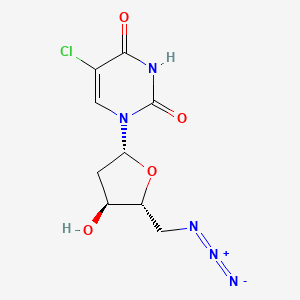
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azidomethyl group, a hydroxyl group, and a chlorinated pyrimidine ring. Its distinct chemical properties make it a subject of interest in research and development.
Méthodes De Préparation
The synthesis of 1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the tetrahydrofuran ring and the pyrimidine ring separately.
Formation of the Tetrahydrofuran Ring:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized with a chlorine atom at the 5-position.
Coupling Reaction: The two rings are then coupled together under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to ensure efficient synthesis.
Analyse Des Réactions Chimiques
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azidomethyl group can be reduced to form an amine.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorinated pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-chloro-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-(5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-5-bromo-1H-pyrimidine-2,4-dione: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
1-((2R,4S,5R)-5-Azidomethyl-4-hydroxy-tetrahydro-furan-2-yl)-3-(4-methoxy-benzyl)-5-methyl-1H-pyrimidine-2,4-dione: This compound has additional substituents on the pyrimidine ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
58349-28-3 |
|---|---|
Formule moléculaire |
C9H10ClN5O4 |
Poids moléculaire |
287.66 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClN5O4/c10-4-3-15(9(18)13-8(4)17)7-1-5(16)6(19-7)2-12-14-11/h3,5-7,16H,1-2H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |
Clé InChI |
NMSKSKMVOZYHDH-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CN=[N+]=[N-])O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


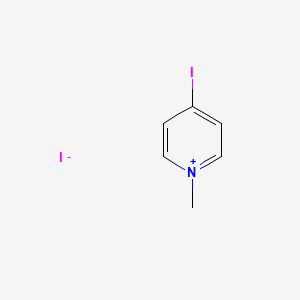
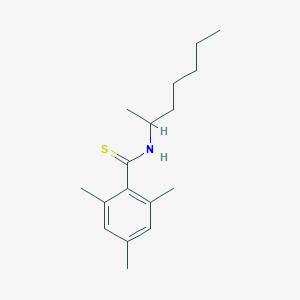
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
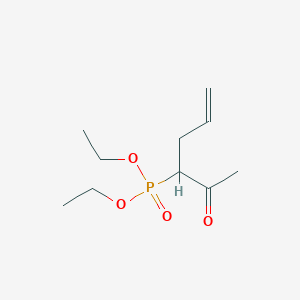

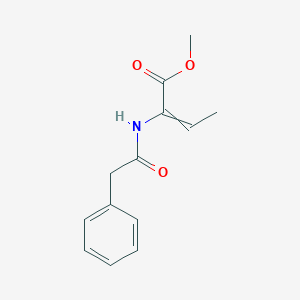

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
